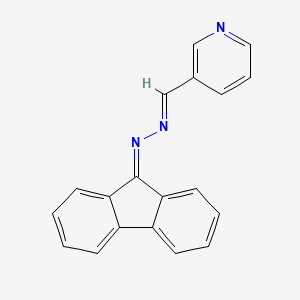

nicotinaldehyde 9H-fluoren-9-ylidenehydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nicotinaldehyde 9H-fluoren-9-ylidenehydrazone derivatives involves multicomponent domino reactions, showcasing the efficiency of creating poly-functionalized innovative compounds incorporating fluorene moieties. A protocol utilizing domino four-component condensation reactions has been developed for the synthesis of these compounds, highlighting the advantages of short reaction times, excellent yields, and substrate diversity under metal-free conditions (Hussein, El Guesmi, & Ahmed, 2019).

Molecular Structure Analysis

The molecular structure of compounds related to nicotinaldehyde 9H-fluoren-9-ylidenehydrazone, such as 9-(Tropylidenehydrazono)fluorene, has been elucidated through various analytical techniques. These compounds demonstrate interesting structural motifs, with amination occurring at specific positions of the moiety, indicative of their reactive nature and potential for further chemical modification (Minabe, Nozawa, Kurose, Kimura, & Tsubota, 1998).

Chemical Reactions and Properties

Nicotinaldehyde 9H-fluoren-9-ylidenehydrazone and its derivatives participate in a variety of chemical reactions, showcasing their versatility. For example, the Pd(0)-catalyzed cross-coupling of diboronates with dibromobiphenyls facilitates the synthesis of 9H-fluorene derivatives, underscoring the operational simplicity and mild reaction conditions of this method (Xu, Shangguan, Li, Zhang, & Wang, 2015).

Physical Properties Analysis

The physical properties, particularly the photophysical properties of nicotinaldehyde 9H-fluoren-9-ylidenehydrazone derivatives, are notable. These compounds exhibit strong blue-green fluorescence emission, with absorption quenching observed when electron-donating groups are substituted, indicating their potential application in materials science and as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Chemical Properties Analysis

The chemical properties of nicotinaldehyde 9H-fluoren-9-ylidenehydrazone derivatives reveal their reactivity and potential for further functionalization. The synthesis of ambipolar fluoren-9-ylidene malononitrile derivatives, for instance, demonstrates the influence of substitution on structure-activity relationships, with significant implications for their use in organic electronics (Estrada & Neckers, 2009).

Scientific Research Applications

Fluorescence and Photophysical Properties

- Exploiting Multicomponent Domino Reaction Strategy : A study by Hussein, El Guesmi, and Ahmed (2019) developed a simple and effective protocol for synthesizing a new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. This method is advantageous due to its short reaction time, excellent yield, and easy experimental workup, leading to diverse substrate formation. The synthesized compounds exhibited strong blue-green fluorescence emission, suggesting potential applications in materials science (Hussein, El Guesmi & Ahmed, 2019).

Electrocatalytic Applications

- Immobilized Nitro-Fluorenone Derivatives as Electrocatalysts : A 1999 study by Mano and Kuhn reported using nitro-fluorenone derivatives to modify the surface of glassy carbon electrodes. These modified electrodes showed high catalytic activity in the electrooxidation of reduced nicotinamide coenzyme (NADH), suggesting potential use in electrocatalysis (Mano & Kuhn, 1999).

Nicotinamide and Its Analogs in Chemical Synthesis

- Synthesis of Nicotine and Diverse Analogues : In a 2009 study, Bashiardes, Picard, and Pornet described a novel methodology for synthesizing nicotine and its analogues from nicotinaldehyde. This method, which involved an intramolecular [3+2] cycloaddition of azomethine ylides, demonstrated the potential for rapid and novel synthesis of these compounds (Bashiardes, Picard & Pornet, 2009).

Cellular Metabolism and Fluorescence Imaging

- Time-Resolved Spectroscopic Imaging of NADH : A study by Li, Zheng, and Qu (2008) developed a time-resolved spectroscopic imaging system to study the fluorescence characteristics of NADH, a key metabolic coenzyme. This system allowed for the measurement of fluorescence signals in different cellular organelles, potentially aiding in the study of cellular metabolism and fluorescence imaging (Li, Zheng & Qu, 2008).

Antibacterial Applications

- Synthesis and Antibacterial Activity of Cu(II) and Zn(II) Complexes : A study by Ajlouni et al. (2013) synthesized Schiff base ligands bearing a 9-fluorenylidene unit and their metal complexes. These complexes exhibited higher antibacterial activities against various pathogenic bacteria compared to the free ligands, suggesting potential applications in developing antibacterial agents (Ajlouni et al., 2013).

properties

IUPAC Name |

(E)-N-[(E)-pyridin-3-ylmethylideneamino]fluoren-9-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)19(17)22-21-13-14-6-5-11-20-12-14/h1-13H/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDAOTAETWZKIH-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)

![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)

![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)

![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)

![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)

![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)

![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)

![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)